molecular formula C16H14N3NaO10S B12324738 Sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate

Sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate

Cat. No.: B12324738
M. Wt: 463.4 g/mol
InChI Key: HJXNHPDNJXKILF-UHFFFAOYSA-M
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Description

Tizoxanide Glucuronide, Sodium Salt is a metabolite of the drug nitazoxanide, which is known for its broad-spectrum antiparasitic and antiviral properties. This compound is formed through the glucuronidation of tizoxanide, an active metabolite of nitazoxanide. The molecular formula of Tizoxanide Glucuronide, Sodium Salt is C16H14N3O10S•Na, and it has a molecular weight of 463.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tizoxanide Glucuronide, Sodium Salt involves the glucuronidation of tizoxanide. This process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase, which transfers glucuronic acid from uridine diphosphate to tizoxanide . The reaction typically occurs under mild conditions, with the presence of the enzyme and appropriate cofactors.

Industrial Production Methods

Industrial production of Tizoxanide Glucuronide, Sodium Salt follows similar principles but on a larger scale. The process involves the use of recombinant enzymes to catalyze the glucuronidation reaction efficiently. The reaction mixture is then purified to isolate the desired product, which is subsequently converted to its sodium salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

Tizoxanide Glucuronide, Sodium Salt primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to the parent compound, tizoxanide .

Common Reagents and Conditions

The glucuronidation reaction requires uridine diphosphate-glucuronic acid as the glucuronic acid donor and uridine diphosphate-glucuronosyltransferase as the catalyst . The reaction is typically carried out under physiological conditions, with a pH around 7.4 and a temperature of 37°C.

Major Products

The major product of the glucuronidation reaction is Tizoxanide Glucuronide, Sodium Salt. This compound is more water-soluble than its parent compound, tizoxanide, which facilitates its excretion from the body .

Properties

Molecular Formula

C16H14N3NaO10S

Molecular Weight

463.4 g/mol

IUPAC Name

sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1

InChI Key

HJXNHPDNJXKILF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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